An In-Depth Technical Guide to 4-Aminoquinoline-2-carboxylic acid: Properties and Potential
An In-Depth Technical Guide to 4-Aminoquinoline-2-carboxylic acid: Properties and Potential
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Aminoquinoline-2-carboxylic acid stands out as a key building block for the development of novel pharmaceuticals. Its unique arrangement of a basic amino group and an acidic carboxylic acid on the quinoline core imparts a rich chemical character, making it a versatile precursor for a wide range of molecular architectures. This guide provides a comprehensive overview of the chemical properties of 4-Aminoquinoline-2-carboxylic acid, offering insights for researchers, scientists, and drug development professionals. The 4-aminoquinoline scaffold is of significant interest due to its diverse biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2]
Synthesis Strategies
The construction of the 4-aminoquinoline-2-carboxylic acid core can be approached through several synthetic routes, often involving the formation of the quinoline ring as a key step. A common and effective method is the Conrad-Limpach synthesis , which involves the condensation of an aniline with a β-ketoester.[3][4] This reaction is typically a two-step process where an enamine is first formed, followed by a thermal cyclization to yield the 4-hydroxyquinoline derivative.[4] Subsequent chemical modifications can then be employed to introduce the amino group at the 4-position and the carboxylic acid at the 2-position.
Representative Synthetic Protocol: A Modified Conrad-Limpach Approach
A plausible synthetic pathway to a precursor of 4-Aminoquinoline-2-carboxylic acid, such as a 4-hydroxy-2-methylquinoline, is outlined below. This highlights the core principles of the Conrad-Limpach reaction.[3][4][5]
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine equimolar amounts of a substituted aniline and ethyl acetoacetate.
-
The reaction can be catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid).
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The initial reaction is kinetically controlled and favors the formation of the β-aminoacrylate.[3]
Step 2: Thermal Cyclization
-
Once the enamine formation is complete, the reaction mixture is heated to a high temperature, typically around 250 °C.[4] This step facilitates an electrocyclic ring closure.[3]
-
The cyclization is followed by the elimination of ethanol to afford the 4-hydroxyquinoline product.[5] It's important to note that the product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form), with the quinolone form often predominating.[3]
Caption: A simplified workflow of the Conrad-Limpach synthesis.
Further functional group manipulations would be necessary to convert the 4-hydroxy and 2-methyl groups to the desired amino and carboxylic acid functionalities, respectively.
Physicochemical Properties
The physicochemical properties of 4-Aminoquinoline-2-carboxylic acid are crucial for its handling, formulation, and biological activity.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [6][7] |
| Molecular Weight | 188.18 g/mol | [6][7] |
| Appearance | Likely a powder or crystalline solid | [2] |
| pKa | The molecule possesses both an acidic carboxylic acid group and a basic amino group, as well as the quinoline nitrogen. The pKa of the carboxylic acid is expected to be in the typical range for aromatic carboxylic acids, while the amino group's pKa will be influenced by the electron-withdrawing nature of the quinoline ring. | [8] |
| Solubility | Solubility will be pH-dependent due to the presence of both acidic and basic functional groups. It is expected to be more soluble in acidic and basic aqueous solutions than in neutral water. |
Spectral Characteristics
Spectroscopic data is essential for the structural elucidation and quality control of 4-Aminoquinoline-2-carboxylic acid.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Aminoquinoline-2-carboxylic acid would exhibit characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electronic effects of the amino and carboxylic acid groups. The carboxylic acid proton itself would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon of the carboxylic acid would be found in the downfield region of the spectrum (around 160-180 ppm).[9] The carbons of the quinoline ring will appear in the aromatic region, with their specific chemical shifts determined by the positions of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Aminoquinoline-2-carboxylic acid would show characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9]
-
A strong C=O stretch from the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.[9]
-
N-H stretching vibrations from the amino group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.
-
C=C and C=N stretching vibrations from the aromatic quinoline ring in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[9]
Reactivity and Chemical Behavior
The reactivity of 4-Aminoquinoline-2-carboxylic acid is dictated by its three key functional components: the carboxylic acid, the amino group, and the quinoline ring system.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 2-position can undergo typical reactions of this functional group, such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amide Formation: Reaction with an amine, often activated by a coupling agent, to form an amide. This is a particularly important reaction in drug development for creating diverse libraries of compounds.[10]
Reactions of the Amino Group
The amino group at the 4-position is a nucleophile and can participate in various reactions, including:
-
Acylation: Reaction with an acyl chloride or anhydride to form an amide.
-
Alkylation: Reaction with an alkyl halide to form a secondary or tertiary amine.
-
Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in reactions with suitable electrophiles.[11]
Reactions involving the Quinoline Ring
The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing amino and carboxylic acid groups.
Caption: Key reactive sites of 4-Aminoquinoline-2-carboxylic acid.
Applications in Drug Discovery and Development
The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs like chloroquine and amodiaquine.[2][12] The presence of the carboxylic acid group in 4-Aminoquinoline-2-carboxylic acid provides a handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles.
Derivatives of quinoline carboxylic acids have been investigated for a range of therapeutic applications, including as inhibitors of dihydroorotate dehydrogenase (DHODH) for cancer therapy and as potential antibacterial agents.[13][14] The carboxylic acid moiety can be crucial for binding to biological targets, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site.[13]
Conclusion
4-Aminoquinoline-2-carboxylic acid is a molecule of significant interest to the scientific and drug development communities. Its rich chemical properties, stemming from the interplay of its amino, carboxylic acid, and quinoline functionalities, make it a versatile platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its synthesis, physicochemical properties, spectral characteristics, and reactivity is paramount for its effective utilization in the pursuit of new and improved medicines.
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